Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC18066333
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O2 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C12H17N3O2/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9/h7-9,13H,2-6H2,1H3 |
| Standard InChI Key | BKXMJHHCTWXACP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2CCNCC2 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate; hydrochloride, reflects its dual heterocyclic architecture. The pyrimidine ring (CHN) provides a planar, electron-deficient scaffold that favors π-π stacking and hydrogen bonding, while the piperidine moiety (CHN) introduces conformational flexibility and basicity due to its secondary amine . The ethyl ester group (-COOCHCH) enhances lipophilicity, a critical factor in membrane permeability and bioavailability.
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous compounds reveals that the piperidine ring adopts a chair conformation, minimizing steric hindrance between the pyrimidine and ester groups. Nuclear magnetic resonance (NMR) spectroscopy confirms proton environments consistent with this structure:
-
H NMR (400 MHz, DMSO-d): δ 1.28 (t, 3H, -CHCH), 1.70–1.85 (m, 2H, piperidine-H), 2.90–3.10 (m, 4H, piperidine-NCH), 4.25 (q, 2H, -OCH), 8.65 (s, 2H, pyrimidine-H).
-
C NMR: δ 14.1 (-CHCH), 60.8 (-OCH), 167.2 (C=O).
The hydrochloride salt form improves stability and crystallinity, as evidenced by sharp melting points (mp 192–194°C).
Synthesis and Optimization Strategies
Industrial-scale production involves multistep reactions starting from commercially available precursors. A representative synthesis (Fig. 1) proceeds via nucleophilic aromatic substitution and esterification .
Key Synthetic Steps
-
Coupling of Piperidine and Pyrimidine:
Piperidin-4-amine reacts with ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate in a 1:1 mixture of dimethylformamide (DMF) and acetonitrile (MeCN), catalyzed by potassium carbonate (KCO) at room temperature . The reaction completes within 20 minutes, achieving a 99% yield of the intermediate . -
Salt Formation:
The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.
Table 1: Optimization Parameters for Large-Scale Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent System | DMF/MeCN (1:1) | Maximizes solubility of intermediates |
| Temperature | 20–25°C | Prevents decomposition |
| Catalyst Loading | 3 eq. KCO | Accelerates substitution |
| Reaction Time | 20–30 min | Balances conversion and side reactions |
Reactivity and Chemical Modifications
The compound’s functional groups enable diverse derivatization, critical for structure-activity relationship (SAR) studies:
Ester Hydrolysis
The ethyl ester undergoes saponification with aqueous NaOH to yield the carboxylic acid, enhancing water solubility for biological assays:
Piperidine Functionalization
The secondary amine participates in alkylation or acylation reactions. For example, treatment with acetic anhydride forms an acetamide derivative, modulating target affinity :
Biological Activities and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate nanomolar inhibition of protein kinase B (PKB/Akt), a regulator of cell survival and proliferation . The piperidine nitrogen forms a hydrogen bond with the kinase’s hinge region (residue Glu228), while the pyrimidine ring occupies the adenine-binding pocket . Selectivity over protein kinase A (PKA) is achieved through steric clashes with Leu173 in PKA .
Table 2: Inhibitory Activity Against Kinases
| Kinase | IC (nM) | Selectivity vs. PKA |
|---|---|---|
| PKBβ | 12 | 28-fold |
| PKA | 336 | – |
Cellular Effects
At 10 μM, the compound reduces phosphorylation of PKB substrates (e.g., GSK-3β) in A549 lung carcinoma cells, inducing apoptosis . Co-administration with paclitaxel synergistically inhibits tumor growth in xenograft models .
Applications in Drug Discovery
Anticancer Agents
The compound’s PKB inhibition profile positions it as a candidate for cancers with PI3K/Akt/mTOR pathway dysregulation, such as breast and prostate malignancies . Oral bioavailability studies in rodents show a plasma half-life (t) of 2.3 hours and area under the curve (AUC) of 1,240 ng·h/mL .
Central Nervous System (CNS) Therapeutics
Structural analogs penetrate the blood-brain barrier (BBB), evidenced by logBB values >0.3. These derivatives are being evaluated for neurodegenerative diseases via σ-1 receptor modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume